molecular formula C30H60O9S B12377489 Carboxy-EG6-hexadecanethiol

Carboxy-EG6-hexadecanethiol

Cat. No.: B12377489
M. Wt: 596.9 g/mol
InChI Key: JFUYDMXTCVUDSZ-UHFFFAOYSA-N
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Description

Carboxy-EG6-hexadecanethiol is a specialized self-assembled monolayer (SAM) reagent used in surface functionalization for electrochemical and optical detection systems. Its molecular structure comprises three key components:

  • Hexadecane chain: A 16-carbon hydrophobic backbone that facilitates stable anchoring to gold or other noble metal surfaces via the terminal thiol (-SH) group.
  • EG6 spacer: A hexa(ethylene glycol) unit providing hydrophilicity, flexibility, and resistance to nonspecific biomolecular adsorption.
  • Carboxylic acid terminus: Enables covalent immobilization of biomolecules (e.g., proteins, antibodies) through carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .

This compound is widely employed in biosensor fabrication, drug discovery, and nanotechnology due to its balance of surface stability, antifouling properties, and biofunctionalization versatility.

Properties

Molecular Formula

C30H60O9S

Molecular Weight

596.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(16-sulfanylhexadecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C30H60O9S/c31-30(32)29-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-28-40/h40H,1-29H2,(H,31,32)

InChI Key

JFUYDMXTCVUDSZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCS)CCCCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxy-EG6-hexadecanethiol is synthesized through a series of chemical reactions involving the introduction of ethylene glycol units and a thiol group. The synthesis typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Carboxy-EG6-hexadecanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of Carboxy-EG6-hexadecanethiol involves the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group binds strongly to the gold surface, while the polyethylene glycol chain provides a hydrophilic environment. This arrangement prevents non-specific binding of proteins and other biomolecules, making it ideal for biosensor applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between Carboxy-EG6-hexadecanethiol and analogous SAM-forming thiols:

Compound Name Chain Length EG Spacer Terminal Group Key Applications/Advantages
This compound (C463) C16 EG6 -COOH High stability, low fouling, ideal for long-term biosensing
Carboxy-EG6-undecanethiol (C445) C11 EG6 -COOH Shorter chain: faster SAM formation, reduced steric hindrance for small-molecule binding
10-Carboxy-1-decanethiol (C385) C10 None -COOH Lacks EG spacer: lower hydrophilicity; suitable for rigid, densely packed monolayers
15-Carboxy-1-pentadecanethiol (C429) C15 None -COOH Intermediate chain length: balances flexibility and packing density
11-Hydroxy-1-undecanethiol (H337) C11 None -OH Hydroxyl terminus: requires alternative coupling strategies (e.g., silane chemistry)

Key Comparative Insights:

Chain Length and Stability :

  • Longer chains (e.g., C16 in this compound) enhance SAM stability and order due to stronger van der Waals interactions between alkyl chains. This improves resistance to environmental perturbations compared to shorter-chain analogs like C445 (C11) or C385 (C10) .
  • However, shorter chains (e.g., C445) form SAMs more rapidly, advantageous for high-throughput applications .

EG Spacer Influence: The EG6 unit in this compound reduces nonspecific adsorption by creating a hydration layer, a critical feature absent in non-EG compounds like C385 or C429 . EG spacers also mitigate steric hindrance during biomolecule immobilization, enhancing accessibility for large proteins compared to straight-chain carboxy-terminated thiols .

Terminal Group Versatility :

  • Carboxylic acid-terminated thiols (C463, C445, C385, C429) enable direct covalent conjugation, unlike hydroxyl-terminated analogs (e.g., H337), which require additional surface activation steps .

Application-Specific Tradeoffs: For rigid monolayers in electronic applications, non-EG compounds like C429 or C385 are preferred. In contrast, this compound’s EG6 spacer makes it superior for biointerface applications requiring antifouling and flexible tethering .

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